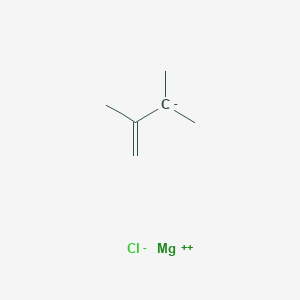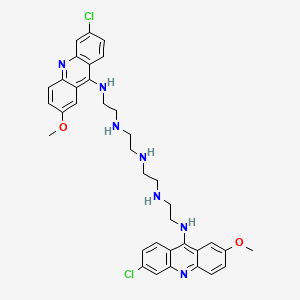
N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N'-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” is a complex organic compound that features multiple acridine moieties. Acridine derivatives are known for their applications in medicinal chemistry, particularly as antitumor agents due to their ability to intercalate DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” typically involves multi-step organic synthesis. The process may include:
Formation of Acridine Derivatives: Starting with the chlorination and methoxylation of acridine.
Amine Functionalization: Introduction of aminoethyl groups through nucleophilic substitution reactions.
Coupling Reactions: Linking the acridine derivatives via ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products depend on the specific reactions but may include various substituted acridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
DNA Intercalation: Acridine derivatives are known to intercalate DNA, making them useful in studying DNA structure and function.
Medicine
Antitumor Agents: Potential use in cancer therapy due to their ability to disrupt DNA replication.
Industry
Dyes and Pigments: Acridine compounds are used in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. This involves inserting itself between the base pairs of DNA, disrupting the helical structure and inhibiting replication and transcription. The molecular targets include DNA and associated enzymes involved in replication.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known dye and DNA intercalator.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
The unique structure of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” with multiple acridine moieties linked by ethylenediamine may provide enhanced intercalation properties and potential for higher efficacy in its applications.
Properties
CAS No. |
79458-73-4 |
|---|---|
Molecular Formula |
C36H39Cl2N7O2 |
Molecular Weight |
672.6 g/mol |
IUPAC Name |
N'-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]-N-[2-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C36H39Cl2N7O2/c1-46-25-5-9-31-29(21-25)35(27-7-3-23(37)19-33(27)44-31)42-17-15-40-13-11-39-12-14-41-16-18-43-36-28-8-4-24(38)20-34(28)45-32-10-6-26(47-2)22-30(32)36/h3-10,19-22,39-41H,11-18H2,1-2H3,(H,42,44)(H,43,45) |
InChI Key |
ARCXAAKRTGYCKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCNCCNCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





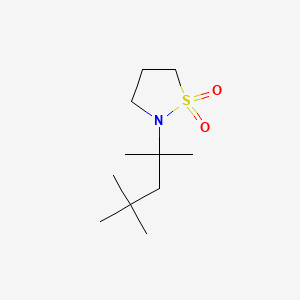
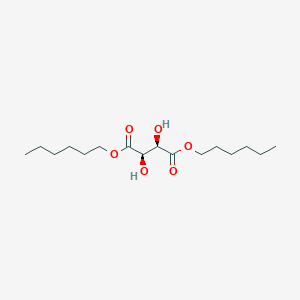
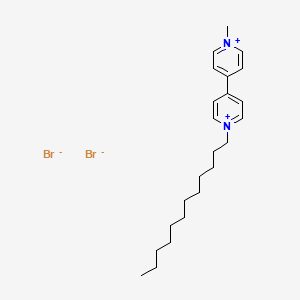
![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
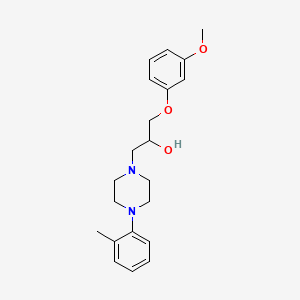

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
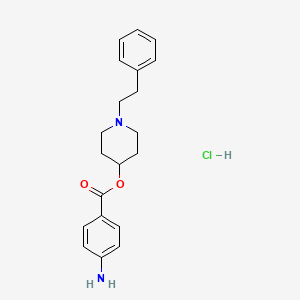
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
